molecular formula C17H14N6OS B237784 N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide

Cat. No. B237784
M. Wt: 350.4 g/mol
InChI Key: JEBPWJIDFWWMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Anti-Parkinsonian and Neuroprotective Potential

Research on similar triazolothiadiazole compounds indicates potential anti-Parkinsonian and neuroprotective effects. One study detailed the synthesis of triazolothiadiazole derivatives, which exhibited activity in haloperidol-induced catalepsy and oxidative stress in mice, suggesting their potential as agents for Parkinson’s disease treatment. The compounds conformed to Lipinski’s rule of five, indicating their promise as drug agents (Azam et al., 2010).

Antidepressant Activity

Compounds with structural similarities to N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide have been shown to possess antidepressant properties. Indole-containing derivatives of 1,3,4-thiadiazole and 1,2,4-triazole, for example, exhibited antidepressant activity comparable to imipramine in mice, showing potential for crossing the blood-brain barrier and exerting central nervous system effects (Varvaresou et al., 1998).

Anticonvulsant Activities

Related triazole compounds have been investigated for their anticonvulsant activities. For instance, 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives containing triazole and other heterocycle substituents demonstrated significant anticonvulsant activity in studies. These findings point to the potential of these compounds in treating convulsive disorders (Wang et al., 2019).

Antihistaminic Agents

Research on 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones has revealed their potential as H1-antihistaminic agents. The compounds were found to significantly protect animals from histamine-induced bronchospasm, indicating their promise as antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2005).

Cardiovascular Agents

Triazolopyrimidine derivatives have been synthesized as inhibitors of cAMP phosphodiesterase from various tissues, showing promise as cardiovascular agents. For example, one study showed that certain derivatives increased cardiac output significantly without raising heart rate, indicating their potential as cardiovascular therapeutics (Novinson et al., 1982).

properties

Product Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide

Molecular Formula

C17H14N6OS

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14N6OS/c1-10-5-6-12(16-22-23-11(2)20-21-17(23)25-16)8-14(10)19-15(24)13-4-3-7-18-9-13/h3-9H,1-2H3,(H,19,24)

InChI Key

JEBPWJIDFWWMKB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
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N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
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N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
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N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
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N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
Reactant of Route 6
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N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide

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